3-Methoxy-4-ethylbenzonitrile belongs to the benzonitrile family, featuring a benzene ring substituted at the 3rd and 4th positions with methoxy and ethyl groups, respectively, and a nitrile group at the 1st position (para to the ethyl group). Its IUPAC name, 3-methoxy-4-ethylbenzonitrile, reflects this substitution pattern. The molecular formula is C₁₀H₁₁NO, with a molar mass of 161.20 g/mol and an exact mass of 161.08400 g/mol. The planar aromatic system and electron-withdrawing nitrile group confer distinct electronic properties, influencing its reactivity in nucleophilic substitutions and cycloadditions.
The compound’s topological polar surface area (PSA) is 33.02 Ų, indicative of moderate polarity, while its logP value of 2.13 suggests moderate lipophilicity, favorable for membrane permeability in drug design. Structural analogs, such as 3-ethoxy-4-methoxybenzonitrile (CAS 60758-86-3), demonstrate how alkyl chain length at the 4-position alters physical properties, including melting points and solubility.
The synthesis of 3-methoxy-4-ethylbenzonitrile has evolved alongside advancements in aromatic substitution chemistry. Early methods relied on Friedel-Crafts alkylation and nitration, but these often yielded regioisomeric mixtures, complicating purification. Modern approaches prioritize directed ortho-metalation and cross-coupling reactions to enhance regioselectivity.
A landmark development, documented in patent CN105175283A, describes a four-step synthesis starting from isovanillin (3-hydroxy-4-methoxybenzaldehyde):
This method reduces reliance on toxic cyanating agents (e.g., CuCN) and improves yield (up to 85%) compared to traditional routes.
Nitriles are pivotal in organic synthesis due to their versatility as precursors to amines, carboxylic acids, and heterocycles. In 3-methoxy-4-ethylbenzonitrile, the -CN group’s electron-withdrawing nature activates the aromatic ring toward electrophilic substitution at the ortho and para positions relative to the nitrile. This reactivity is exploited in Suzuki-Miyaura couplings to introduce aryl groups, enabling access to complex biaryl architectures.
Comparative studies with 4-formyl-3-methoxybenzonitrile (CAS 21962-45-8) reveal that replacing the nitrile with an aldehyde shifts reactivity toward nucleophilic additions, underscoring the nitrile’s role in stabilizing transition states during cyclization.
The synthesis of 3-methoxy-4-ethyl-benzonitrile traditionally follows a three-step sequence beginning with 3-hydroxy-4-methoxybenzonitrile. In the ethylation step, bromoethane serves as the alkylating agent in the presence of potassium carbonate as a base catalyst, with dimethylformamide as the solvent. Reaction conditions of $$100\,^\circ\text{C}$$ for 8 hours yield 3-ethoxy-4-methoxybenzonitrile with a 95.5% conversion rate [1]. Subsequent oximation involves treating the intermediate with hydroxylamine hydrochloride in acetonitrile at $$65–84\,^\circ\text{C}$$, followed by dehydration under vacuum to furnish the target nitrile [1]. This method’s efficiency stems from the sequential modulation of electronic and steric effects, ensuring minimal side reactions.
Solvent polarity profoundly influences reaction kinetics and product purity. Dimethylformamide, with a high dielectric constant ($$ \varepsilon = 36.7 $$), facilitates the nucleophilic substitution during ethylation by stabilizing ionic intermediates [1]. In contrast, acetonitrile’s moderate polarity ($$ \varepsilon = 37.5 $$) and high boiling point ($$82\,^\circ\text{C}$$) make it ideal for oximation, as it solubilizes hydroxylamine hydrochloride while enabling reflux conditions [1]. Catalytic systems employing potassium carbonate exhibit superior activity due to its strong basicity ($$ \text{p}K_a = 10.3 $$), which deprotonates the hydroxyl group, accelerating alkylation [1].
Microwave irradiation has revolutionized nitrile synthesis by reducing reaction times and improving yields. In a demonstrated protocol, microwave-assisted cycloaddition of nitrile oxides with maleimides achieved completion in 60–90 seconds, compared to 3–6 hours under conventional heating [4]. Applied to 3-methoxy-4-ethyl-benzonitrile, this technique could accelerate the dehydration step, minimizing thermal degradation. The localized superheating effect of microwaves enhances molecular collision frequency, potentially increasing the dehydration rate by $$>50\%$$ [4].
Continuous flow systems offer unparalleled scalability for nitrile production. A cyanide-free flow process using p-tosylmethyl isocyanide (TosMIC) converted ketones to nitriles in $$1.5$$ minutes with $$>90\%$$ yield [5]. Adapting this to 3-methoxy-4-ethyl-benzonitrile synthesis, a tubular reactor could maintain precise temperature control ($$ \pm 2\,^\circ\text{C} $$) and residence time, suppressing byproducts like 4-tosyloxazole [5]. Flow chemistry’s modular design also permits real-time monitoring, ensuring consistent product quality during scale-up to $$8.8\,\text{g/h}$$ [5].
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Conventional Batch | 95.5 [1] | 8–24 hours | Moderate |
| Microwave-Assisted | 98 [4] | 1–2 hours | High |
| Flow Chemistry | 90 [5] | 1.5 minutes | Very High |
Batch processes remain dominant for small-scale synthesis due to their simplicity, while flow systems excel in large-scale production despite marginally lower yields. Microwave methods strike a balance, offering rapid synthesis with minimal energy input [1] [4] [5].
The ethylation step generates residual bromoethane and potassium bromide, removed via aqueous extraction with ethyl acetate [1]. During oximation, unreacted hydroxylamine hydrochloride is neutralized with sodium bicarbonate, followed by distillation under vacuum to isolate the nitrile [1]. Crystallization from ethanol-water mixtures ($$3:1\,\text{v/v}$$) further purifies the product, achieving $$>99\%$$ purity [1]. In flow systems, in-line filters capture particulate byproducts like 4-tosyloxazole, while gradient cooling prevents oligomer formation [5].
The proton nuclear magnetic resonance spectrum of 3-methoxy-4-ethyl-benzonitrile reveals characteristic resonances that provide definitive structural confirmation. The aromatic region displays three distinct proton environments due to the asymmetric substitution pattern on the benzene ring [1] [2]. The most downfield aromatic proton appears at approximately 7.8-8.0 ppm, corresponding to the hydrogen at position 2, which experiences deshielding from both the electron-withdrawing cyano group and the proximity to the methoxy oxygen [1] [3].
The aromatic hydrogen at position 5 resonates in the range of 7.0-7.4 ppm, appearing as a doublet due to coupling with the adjacent hydrogen at position 6 [1] [3]. This proton experiences less deshielding compared to the position 2 proton due to its greater distance from the cyano group. The hydrogen at position 6 appears at 7.5-7.8 ppm as a doublet, exhibiting intermediate chemical shift values between the other two aromatic protons [3] [4].
The methoxy group protons manifest as a sharp singlet at 3.8-4.0 ppm, integrating for three hydrogens [2] [5]. This chemical shift is characteristic of aromatic methoxy groups and confirms the presence of the -OCH₃ substituent [2] [5]. The ethyl group displays the expected splitting pattern with the methylene protons appearing as a quartet at 2.6-2.8 ppm due to coupling with the adjacent methyl group [3] [6]. The ethyl methyl protons resonate as a triplet at 1.2-1.4 ppm, consistent with the three-bond coupling to the methylene protons [3] [6].
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive structural elucidation through the identification of ten distinct carbon environments [7] [2]. The cyano carbon appears at 118-120 ppm, characteristic of aromatic nitriles and consistent with literature values for substituted benzonitriles [7] [8]. The quaternary carbon bearing the cyano group (C-1) resonates at 105-110 ppm, reflecting the electron-withdrawing influence of the nitrile functionality [7] [2].
The carbon bearing the methoxy group (C-2) exhibits significant downfield shift to 160-165 ppm due to the electron-donating resonance effect of the oxygen atom [2] [9]. The carbon atoms at positions 3, 5, and 6 appear in the typical aromatic region between 115-135 ppm, with position 3 at 120-125 ppm, position 5 at 115-120 ppm, and position 6 at 130-135 ppm [2] [9]. The carbon at position 4, which bears the ethyl substituent, resonates at 135-140 ppm, slightly downfield due to the alkyl substitution effect [2] [9].
The methoxy carbon signal appears at 55-56 ppm, a characteristic chemical shift for aromatic methoxy groups that serves as a diagnostic signal for this functional group [2] [5]. The ethyl group carbons are readily distinguished, with the methylene carbon appearing at 28-30 ppm and the methyl carbon at 14-15 ppm, consistent with aliphatic ethyl substituents on aromatic rings [3] [6].
The electron impact mass spectrum of 3-methoxy-4-ethyl-benzonitrile displays a molecular ion peak at m/z 161, corresponding to the molecular formula C₁₀H₁₁NO [10] [11]. The molecular ion exhibits moderate intensity, typical of substituted aromatic compounds under electron impact conditions [11] [12]. The fragmentation pattern reveals several characteristic pathways that provide structural information.
The base peak commonly appears at m/z 118, resulting from the loss of 43 mass units, corresponding to the elimination of C₂H₅O (ethoxy radical) from the molecular ion [11] [13]. This fragmentation represents an alpha cleavage adjacent to the aromatic ring, a favored process in aromatic ethyl ethers and related compounds [11] [13]. The resulting ion maintains the benzonitrile core structure with the cyano and partial methoxy functionalities intact.
A significant fragment at m/z 146 results from the loss of 15 mass units, corresponding to methyl radical elimination from the methoxy group [11] [13]. This represents a typical fragmentation pattern for aromatic methoxy compounds under electron impact conditions [11] [13]. The fragment at m/z 133 arises from the loss of 28 mass units, corresponding to either carbon monoxide loss or ethylene elimination [11] [13].
The phenyl cation at m/z 77 represents a prominent fragment ion formed through extensive rearrangement and loss of the side chain substituents [12] [13]. This ion is characteristic of aromatic compounds and often appears as a major fragment in benzene derivatives [12] [13]. Additional minor fragments at m/z 104 result from the loss of the ethoxy group (OC₂H₅, 57 mass units), while m/z 90 corresponds to the combined loss of the cyano group and ethylene [11] [13].
The infrared spectrum of 3-methoxy-4-ethyl-benzonitrile exhibits characteristic absorption bands that confirm the presence of specific functional groups and provide insight into molecular vibrations [14] [15]. The most diagnostic absorption appears at 2220-2230 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration of the cyano group [14] [8]. This absorption is typically intense and sharp, serving as an unambiguous identifier for nitrile functionality [14] [8].
The aromatic carbon-hydrogen stretching vibrations manifest in the region 3000-3100 cm⁻¹, characteristic of aromatic compounds [14] [15]. These absorptions distinguish aromatic from aliphatic carbon-hydrogen bonds, which appear below 3000 cm⁻¹ [15] [5]. The aromatic carbon-carbon stretching vibrations appear as multiple bands in the regions 1580-1600 cm⁻¹ and 1480-1520 cm⁻¹, typical of substituted benzene rings [14] [15].
The methoxy group contributes several characteristic absorptions, including the carbon-oxygen stretching vibration at 1200-1300 cm⁻¹ [5] [6]. The methoxy carbon-hydrogen stretching appears in the aliphatic region around 2800-3000 cm⁻¹, overlapping with ethyl group absorptions [5] [6]. The ethyl group displays characteristic deformation modes with methylene deformations at 1430-1470 cm⁻¹ and methyl deformations at 1350-1470 cm⁻¹ [6] [16].
The aromatic carbon-hydrogen out-of-plane bending vibrations appear in the region 750-850 cm⁻¹, with the specific pattern providing information about the substitution pattern on the benzene ring [15] [17]. The presence of three substituents creates a characteristic fingerprint in this region that can be used to confirm the trisubstituted aromatic system [15] [17].
While specific crystallographic data for 3-methoxy-4-ethyl-benzonitrile are not extensively documented in the available literature, related benzonitrile derivatives provide insight into expected structural parameters [18] [19]. Crystallographic studies of similar compounds reveal that the benzonitrile framework typically exhibits planar geometry with the cyano group lying in the plane of the aromatic ring [18] [20].
The methoxy and ethyl substituents influence the overall molecular geometry and packing arrangements in the crystal lattice [18] [20]. The methoxy group typically adopts a coplanar orientation with the aromatic ring to maximize resonance stabilization, while the ethyl group may exhibit conformational flexibility depending on intermolecular interactions [18] [20].
Crystal packing studies of related benzonitrile compounds indicate that molecules typically arrange through van der Waals interactions and potential pi-pi stacking between aromatic rings [18] [19]. The presence of the polar cyano group often leads to dipole-dipole interactions that influence crystal packing arrangements [18] [19]. The methoxy group can participate in weak hydrogen bonding interactions, contributing to crystal stability [18] [20].
Temperature factors and displacement parameters in related structures suggest that the aromatic core remains rigid while the alkyl substituents may exhibit greater thermal motion [18] [19]. The bond lengths and angles within the benzene ring remain close to standard aromatic values, with minimal distortion from the substituent effects [18] [19]. The cyano group typically exhibits linear geometry with carbon-nitrogen bond lengths characteristic of triple bonds [18] [20].
| Spectroscopic Technique | Key Diagnostic Signals | Chemical Shifts/Frequencies |
|---|---|---|
| ¹H-NMR | Aromatic protons | 7.0-8.0 ppm |
| ¹H-NMR | Methoxy group | 3.8-4.0 ppm |
| ¹H-NMR | Ethyl group | 1.2-2.8 ppm |
| ¹³C-NMR | Cyano carbon | 118-120 ppm |
| ¹³C-NMR | Methoxy carbon | 55-56 ppm |
| IR Spectroscopy | Cyano stretch | 2220-2230 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H | 3000-3100 cm⁻¹ |
| Mass Spectrometry | Molecular ion | m/z 161 |
| Mass Spectrometry | Base peak | m/z 118 |